(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene
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Overview
Description
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms into the structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The final product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the removal of chlorine atoms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and unique structure allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated compound with a similar structure but different reactivity and applications.
Chlorinated hydrocarbons: A broad class of compounds with varying degrees of chlorination and diverse uses in industry and research.
Uniqueness
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene is unique due to its specific stereochemistry and tricyclic structure, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6Cl6O |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+ |
InChI Key |
CKPWHXBGVRURFU-DDYGQXQVSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CO1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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